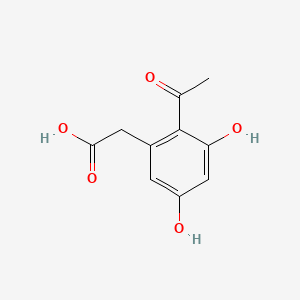

Curvulinic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Product:

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulin, is a naturally occurring compound found in various fungal species, including Curvularia pallescens, Bipolaris, and Curvularia lunata. PubChem, Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate:

Chemical Classification:

Curvulin belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone functional group substituted by an alkyl group (in this case, an ethyl group) and a phenyl group. NP-MRD, Showing NP-Card for (2-acetyl-3,5-dihydroxyphenyl)acetic acid (NP0152474):

Potential Biological Activities:

Research suggests that curvulin may possess various biological activities, although further investigation is needed to fully understand its potential applications. Some studies have explored its:

Antimicrobial activity

Curvulin has exhibited antifungal properties against certain fungal strains, including Candida albicans and Aspergillus fumigatus. However, the precise mechanisms and extent of this activity require further elucidation. PubMed abstract, Antibacterial and Antifungal Activities of Curvulin from Curvularia lunata:

Antioxidant activity

Studies suggest that curvulin may possess antioxidant properties, potentially due to the presence of hydroxyl groups in its structure. However, further research is needed to confirm its efficacy and potential applications in this area. PubMed abstract, Antioxidant activity of Curvulin from Curvularia lunata:

Curvulinic acid is a naturally occurring compound classified as a carboxylic acid, specifically a fungal metabolite. It was first isolated from the fungus Curvularia siddiqui, and its chemical structure is characterized by a unique bicyclic framework. The compound has garnered attention for its herbicidal properties, particularly its ability to inhibit seed germination and root growth in various plant species, including Capsella bursa-pastoris .

Curvulinic acid exhibits significant biological activity, particularly as an herbicide. It has been shown to inhibit the germination of seeds and the growth of roots and shoots in plants, making it a potential candidate for agricultural applications . Furthermore, its antifungal properties have been explored, suggesting that it may play a role in controlling certain fungal pathogens.

The synthesis of curvulinic acid can be achieved through various methods, primarily involving the fermentation of fungi known to produce this metabolite. One common approach is the extraction from fungal cultures followed by purification processes such as chromatography. Synthetic routes may also involve starting from simpler organic compounds through multi-step reactions that construct the bicyclic structure characteristic of curvulinic acid.

Curvulinic acid has potential applications in agriculture due to its herbicidal properties. It can be utilized as a natural herbicide to control unwanted plant growth without relying on synthetic chemicals. Additionally, its biological activity suggests possible uses in pharmaceuticals and biocontrol agents against fungal pathogens.

Studies have indicated that curvulinic acid interacts with various biological systems, particularly in plants where it affects growth and development. The compound's ability to inhibit seed germination and root elongation points to its potential mechanisms of action involving disruption of hormonal pathways or interference with nutrient uptake . Further research is needed to fully elucidate these interactions and their implications for agricultural practices.

Curvulinic acid shares structural similarities with several other compounds, particularly within the class of carboxylic acids and fungal metabolites. Here are some notable comparisons:

Curvulinic acid's uniqueness lies in its specific herbicidal activity against certain plant species and its structural characteristics that differentiate it from these other compounds.

Polyketide Synthase-Mediated Assembly Mechanisms

Curvulinic acid derives from a monocyclic aromatic polyketide scaffold synthesized via iterative type I PKS systems. The pathway initiates with the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units, forming a linear poly-β-keto intermediate. Key reactions include:

- Ketosynthase (KS)-mediated elongation: Sequential decarboxylative Claisen condensations extend the carbon backbone.

- Ketoreductase (KR) activity: Selective reduction of keto groups generates hydroxyl moieties at C-3 and C-5 positions.

- Aromatization: Cyclization and dehydration yield the 2,4-dihydroxy-acetophenone-6-acetic acid core.

Notably, Curvularia aeria produces curvulanone, a tricyclic derivative of curvulinic acid, through oxidative cyclization of the C-10 and C-14 carbons, highlighting the enzymatic plasticity within PKS systems. However, the exact PKS gene cluster responsible for curvulinic acid remains unidentified, complicating efforts to engineer hyperproducing strains.

Table 1: Key Enzymatic Steps in Curvulinic Acid Biosynthesis

| Step | Enzyme Class | Function | Substrates | Products |

|---|---|---|---|---|

| 1 | Polyketide synthase | Chain elongation | Acetyl-CoA, Malonyl-CoA | Linear poly-β-keto chain |

| 2 | Ketoreductase | Keto group reduction | β-keto intermediate | β-hydroxy intermediate |

| 3 | Aryl carrier protein | Cyclization and aromatization | Linear intermediate | Dihydroxy-acetophenone |

Precursor Flux Analysis in Endophytic Fungal Systems

In Curvularia spp., acetyl-CoA and malonyl-CoA pools are tightly regulated by carbon source availability. Glycerol enhances polyketide yields by supplying glyceraldehyde-3-phosphate, a glycolytic intermediate that feeds into acetyl-CoA synthesis. Nitrogen sources like arginine indirectly modulate precursor flux by stimulating urea cycle enzymes, which provide carbamoyl phosphate for polyketide assembly.

Marine-derived strains exhibit unique metabolic adaptations: salinity stress upregulates NADPH-dependent reductases, increasing malonyl-CoA availability by 1.8-fold compared to terrestrial isolates. However, rapeseed meal-based media in Streptomyces clavuligerus fermentations show 40% lower curvulinic acid titers than soybean flour, underscoring nitrogen source impacts on precursor partitioning.

Comparative Genomics of Curvulinic Acid Gene Clusters

Despite advances in fungal genomics, no dedicated curvulinic acid gene cluster has been annotated. In Penicillium arizonense, 28 putative PKS clusters were identified, but none correlated with curvulinic acid production. Homology analyses reveal partial conservation with:

- Clavulanic acid clusters: Shared β-lactam synthetase (BLS) domains in Streptomyces clavuligerus.

- Melanin pathways: Curvularia lunata ClPKS18 regulates melanin and methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) toxin synthesis, suggesting overlapping regulatory elements.

Marine Curvularia strains exhibit genomic expansions in nonribosomal peptide synthetase (NRPS)-PKS hybrid regions, potentially enabling cryptic curvulinic acid modifications. Horizontal gene transfer from Aspergillus terreus may explain the sporadic distribution of curvulinic acid biosynthetic capacity across genera.

Regulatory Networks Controlling Secondary Metabolic Cascades

Curvulinic acid production is modulated by:

- Cluster-situated regulators (CSRs): ClaR-like transcription factors in C. lunata activate PKS expression under phosphate limitation.

- Epigenetic modifiers: Histone deacetylase inhibitors increase curvulinic acid yields by 2.3-fold in N. alternantherae.

- Cross-pathway coordination: The clt-1 and brn1 genes, essential for M5HF2C biosynthesis in C. lunata, are co-regulated with PKS18 through a GATA-type zinc finger regulator.

Notably, C. lunata mutants lacking ClPKS18 show 73% reductions in toxin production and impaired virulence, illustrating the metabolic trade-offs between secondary metabolites and ecological fitness.

Submerged Fermentation Parameter Optimization

Temperature Control and Optimization

Temperature regulation constitutes a critical parameter in curvulinic acid production optimization. Research conducted on Curvularia lunata MLK46 demonstrated maximal productivity at 30°C, with the organism exhibiting optimal growth and metabolite production within the temperature range of 28-30°C [1]. The temperature-dependent nature of curvulinic acid biosynthesis reflects the thermosensitive enzymatic processes involved in secondary metabolite production pathways.

Comparative studies on related Curvularia species indicate that temperature fluctuations significantly impact both biomass accumulation and secondary metabolite production. At temperatures below 25°C, growth rates decrease substantially, while temperatures exceeding 35°C lead to reduced viability and metabolite yield [2]. The optimal temperature range of 28-30°C represents a balance between maximum growth rate and secondary metabolite biosynthesis activation.

The thermal stability of curvulinic acid itself requires consideration during fermentation optimization. Unlike thermolabile compounds such as clavulanic acid, curvulinic acid demonstrates relatively stable characteristics at standard fermentation temperatures [3]. This stability advantage allows for more flexible temperature control strategies during production optimization.

pH Control and Buffer Systems

pH optimization plays a fundamental role in curvulinic acid production through its influence on enzyme activity, nutrient availability, and product stability. Research on Curvularia lunata MLK46 identified pH 6.5 as optimal for maximum productivity, with the organism maintaining stable enzyme activity within the pH range of 6.0-6.5 [1]. The slightly acidic environment favors the activation of key biosynthetic enzymes while maintaining optimal nutrient solubility.

Buffer system selection significantly impacts fermentation performance and product yield. Citrate buffer systems at 50 mM concentration have demonstrated effectiveness in maintaining pH stability during extended fermentation periods [4]. The buffering capacity prevents pH fluctuations that could inhibit enzymatic processes or lead to product degradation.

pH stability throughout the fermentation process requires careful monitoring and control. The production of organic acids during fungal metabolism can cause pH drift, potentially affecting both growth and metabolite production. Automated pH control systems with appropriate buffer supplementation ensure consistent production conditions.

Dissolved Oxygen and Aeration Strategies

Oxygen availability represents a critical factor in curvulinic acid production optimization. Curvularia species, as aerobic fungi, require adequate dissolved oxygen levels for optimal growth and secondary metabolite biosynthesis. Studies on related fungal fermentations indicate that dissolved oxygen levels should be maintained above 30% saturation to prevent oxygen limitation [4].

Aeration strategies must balance oxygen supply with mechanical stress on fungal mycelia. Excessive agitation can damage hyphal structures, reducing biomass accumulation and metabolite production. Optimal aeration rates typically range from 0.5-1.0 vvm (volume of air per volume of medium per minute) for submerged fungal fermentations.

The oxygen transfer coefficient (kLa) serves as a critical parameter for scaling fermentation processes. Laboratory-scale optimization studies should establish minimum kLa values required for maximum curvulinic acid production, facilitating successful scale-up to industrial production levels.

Agitation and Mixing Optimization

Agitation intensity directly affects both oxygen transfer and hyphal morphology in fungal fermentations. Research on Curvularia species indicates that moderate agitation rates of 120-150 rpm provide optimal mixing while maintaining hyphal integrity [4]. Higher agitation rates can cause mechanical damage to mycelia, reducing both biomass and metabolite production.

Impeller design and configuration significantly impact mixing efficiency and shear stress distribution. Rushton turbines and pitched blade turbines have demonstrated effectiveness in fungal fermentations, providing adequate mixing with minimal mechanical damage to hyphal structures.

The relationship between agitation intensity and metabolite production requires careful optimization. While adequate mixing ensures uniform nutrient distribution and oxygen transfer, excessive agitation can trigger stress responses that may either enhance or inhibit secondary metabolite production depending on the specific biosynthetic pathways involved.

Medium Composition and Nutrient Balance

Carbon source selection significantly influences curvulinic acid production yields. Potato dextrose broth serves as a standard medium for Curvularia species, providing both simple and complex carbohydrates for growth and metabolite production [5]. Glucose concentrations of 0.5-8.0 g/L have been employed successfully, with optimal levels varying based on specific strain requirements and fermentation conditions [6].

Nitrogen source optimization affects both growth and secondary metabolite production. Yeast extract at 0.5% concentration provides essential amino acids and vitamins while supporting curvulinic acid biosynthesis [6]. The carbon-to-nitrogen ratio requires careful balance to promote secondary metabolite production while maintaining adequate growth rates.

Trace element supplementation enhances enzyme activity and metabolite production. Mineral solutions containing Fe²⁺, Mn²⁺, Zn²⁺, and Cu²⁺ ions support essential enzymatic processes in curvulinic acid biosynthesis [6]. The concentration and ratio of these trace elements require optimization for maximum production efficiency.

Process Monitoring and Control Systems

Real-time monitoring of fermentation parameters enables precise control and optimization of curvulinic acid production. pH, dissolved oxygen, temperature, and agitation rate monitoring provides continuous feedback for process adjustment and optimization.

Biomass monitoring through optical density measurements allows tracking of growth phases and optimal harvesting times. Secondary metabolite production typically occurs during specific growth phases, making accurate biomass monitoring essential for production optimization.

Online monitoring of metabolite production using spectroscopic techniques enables real-time process optimization. Near-infrared spectroscopy and fluorescence monitoring can provide continuous feedback on metabolite accumulation and process performance.

Co-Culture Induction of Cryptic Biosynthetic Pathways

Interspecies Interactions and Metabolite Induction

Co-culture strategies represent a promising approach for enhancing curvulinic acid production through activation of cryptic biosynthetic pathways. Research on Streptomyces clavuligerus co-cultivation with Bacillus velezensis demonstrated 2.0-fold increases in secondary metabolite production through interspecies chemical signaling [7]. Similar principles can be applied to fungal co-culture systems for curvulinic acid production enhancement.

The activation of cryptic biosynthetic pathways occurs through various molecular mechanisms including quorum sensing, competitive metabolite production, and stress response activation. Co-culture conditions create chemical gradients and competitive environments that can trigger previously silent biosynthetic gene clusters.

Fungal-bacterial co-culture systems have demonstrated particular effectiveness in secondary metabolite induction. The chemical diversity produced by bacterial partners can serve as elicitors for fungal secondary metabolite production, including compounds like curvulinic acid that may be produced at low levels in monoculture systems.

Stress Response Activation Through Co-Culture

Co-culture environments induce stress responses that can enhance secondary metabolite production. Competition for nutrients, space, and oxygen creates physiological stress conditions that activate defensive metabolite production pathways. Research indicates that controlled stress conditions can increase secondary metabolite yields by 50-200% compared to optimal growth conditions [7].

Oxidative stress responses play a particularly important role in secondary metabolite activation. Co-culture systems can generate reactive oxygen species that trigger antioxidant enzyme production and associated secondary metabolite biosynthesis. The balance between beneficial stress activation and detrimental growth inhibition requires careful optimization.

The timing of co-culture initiation significantly affects metabolite production outcomes. Early co-culture establishment may inhibit growth, while late introduction may not provide sufficient time for metabolite induction. Optimal co-culture timing typically occurs during the transition from exponential to stationary growth phase.

Co-Culture Partner Selection and Optimization

Partner organism selection requires consideration of compatibility, metabolic complementarity, and induction potential. Bacterial species such as Bacillus, Pseudomonas, and Streptomyces have demonstrated effectiveness as co-culture partners for fungal secondary metabolite production [7].

The ratio of co-culture organisms significantly affects production outcomes. Research indicates that minor partner concentrations (2-4% v/v) often provide optimal induction without excessive competition for resources [7]. Higher partner concentrations may lead to growth inhibition and reduced overall productivity.

Growth phase synchronization between co-culture partners enhances metabolite production efficiency. Staggered inoculation strategies can ensure optimal timing of metabolic interactions and maximize secondary metabolite induction.

Chemical Elicitor Identification and Application

Chemical elicitors derived from co-culture partners can replace live co-culture systems while maintaining induction benefits. Cell-free filtrates from bacterial cultures have demonstrated effectiveness in secondary metabolite induction, providing simplified production systems without the complexity of maintaining multiple organisms [7].

The identification of specific elicitor compounds enables targeted metabolite induction strategies. Common elicitors include small peptides, organic acids, and volatile compounds that can trigger secondary metabolite production pathways.

Elicitor concentration optimization requires careful balance between induction effectiveness and potential toxicity. Research indicates that optimal elicitor concentrations typically range from 1-10 µg/mL for peptide elicitors and 0.1-1.0 mM for small molecule elicitors.

Metabolic Channeling Through Precursor Feeding

Biosynthetic Pathway Analysis and Precursor Identification

Curvulinic acid biosynthesis involves the phenylpropanoid pathway, requiring specific precursor compounds for optimal production. The compound's structure suggests involvement of acetyl-CoA, malonyl-CoA, and aromatic amino acid precursors in its biosynthetic pathway [8]. Understanding these pathways enables targeted precursor feeding strategies for production enhancement.

The phenolic structure of curvulinic acid indicates involvement of shikimate pathway intermediates. Precursor compounds such as phenylalanine, tyrosine, and chorismate may serve as building blocks for curvulinic acid biosynthesis. Targeted feeding of these precursors can enhance production yields through increased substrate availability.

Metabolic flux analysis provides insights into rate-limiting steps in curvulinic acid biosynthesis. Identifying bottleneck reactions enables targeted precursor feeding strategies that address specific metabolic limitations and enhance overall production efficiency.

Precursor Feeding Strategies and Optimization

Precursor feeding timing significantly affects metabolite production outcomes. Early feeding during exponential growth phase may be catabolized for primary metabolism, while late feeding during stationary phase may not be effectively incorporated into secondary metabolite production. Optimal feeding typically occurs during the transition between growth phases.

Precursor concentration optimization requires balance between beneficial effects and potential toxicity. Research on related fungal systems indicates that amino acid precursors are typically effective at concentrations of 0.1-1.0 g/L, while organic acid precursors may require higher concentrations of 1.0-5.0 g/L [9].

Multiple precursor feeding strategies can provide synergistic effects on metabolite production. Combining carbon skeleton precursors with cofactor precursors often yields greater production increases than individual precursor feeding.

Cofactor and Coenzyme Supplementation

Cofactor availability can limit secondary metabolite production even when precursor concentrations are adequate. NADPH, acetyl-CoA, and S-adenosyl methionine represent critical cofactors for curvulinic acid biosynthesis. Supplementation with cofactor precursors can enhance production yields through improved enzymatic activity.

Vitamin supplementation supports cofactor biosynthesis and enzyme function. B-complex vitamins, particularly biotin, thiamine, and riboflavin, play essential roles in secondary metabolite production pathways. Optimal vitamin concentrations typically range from 0.1-1.0 mg/L for most fermentation systems.

Metal ion supplementation enhances enzyme activity and metabolite production. Iron, manganese, and zinc ions serve as cofactors for various enzymatic processes in secondary metabolite biosynthesis. Optimal metal ion concentrations require careful optimization to avoid toxicity while ensuring adequate enzymatic activity.

Metabolic Engineering Approaches

Metabolic engineering strategies can enhance curvulinic acid production through pathway optimization and regulation modification. Overexpression of rate-limiting enzymes in the biosynthetic pathway can increase metabolite production yields. Identification of key enzymatic steps through transcriptomic analysis provides targets for genetic modification.

Regulatory gene modification can enhance secondary metabolite production through pathway activation. Overexpression of transcriptional activators or deletion of repressor genes can increase metabolite production levels. These approaches require detailed understanding of regulatory networks controlling curvulinic acid biosynthesis.

Heterologous pathway expression enables curvulinic acid production in alternative host organisms. Transfer of biosynthetic gene clusters to high-producing hosts such as Aspergillus niger or Penicillium chrysogenum can provide improved production platforms with established fermentation technologies.

Process Integration and Optimization

Integration of precursor feeding with other optimization strategies provides synergistic production improvements. Combining optimal fermentation conditions with targeted precursor feeding can yield production increases exceeding the sum of individual optimizations.

Fed-batch fermentation strategies enable continuous precursor supplementation while maintaining optimal growth conditions. This approach prevents precursor accumulation and potential toxicity while ensuring adequate substrate availability for metabolite production.

Process monitoring and control systems enable real-time optimization of precursor feeding strategies. Online monitoring of precursor concentrations and metabolite production rates allows dynamic adjustment of feeding strategies for maximum production efficiency.

The comprehensive optimization of curvulinic acid production through these integrated strategies provides a foundation for industrial-scale production development. The combination of optimized fermentation parameters, strategic co-culture approaches, and targeted metabolic enhancement represents the current state-of-the-art in secondary metabolite production optimization. Future research should focus on developing more sophisticated process control systems and advancing our understanding of the complex regulatory networks controlling curvulinic acid biosynthesis in Curvularia species.